2-chloro-N-(5-iodopyridin-2-yl)benzamide

Organic Synthesis Medicinal Chemistry Cross-Coupling

2-Chloro-N-(5-iodopyridin-2-yl)benzamide is a halogenated benzamide derivative with the molecular formula C12H8ClIN2O and a molecular weight of 358.56 g/mol. It features a benzamide core substituted with a 2-chloro group on the phenyl ring and a 5-iodopyridin-2-yl group on the amide nitrogen.

Molecular Formula C12H8ClIN2O
Molecular Weight 358.56
CAS No. 415943-77-0
Cat. No. B2908742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(5-iodopyridin-2-yl)benzamide
CAS415943-77-0
Molecular FormulaC12H8ClIN2O
Molecular Weight358.56
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)I)Cl
InChIInChI=1S/C12H8ClIN2O/c13-10-4-2-1-3-9(10)12(17)16-11-6-5-8(14)7-15-11/h1-7H,(H,15,16,17)
InChIKeyWWHBDGKBNJORHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(5-iodopyridin-2-yl)benzamide (CAS 415943-77-0): A Halogenated Benzamide Building Block for Medicinal Chemistry and Targeted Synthesis


2-Chloro-N-(5-iodopyridin-2-yl)benzamide is a halogenated benzamide derivative with the molecular formula C12H8ClIN2O and a molecular weight of 358.56 g/mol . It features a benzamide core substituted with a 2-chloro group on the phenyl ring and a 5-iodopyridin-2-yl group on the amide nitrogen . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks and targeted bioactive molecules, due to the presence of both chloro and iodo substituents which offer orthogonal reactivity [1].

Why Generic Halogenated Benzamide Substitution Fails: The Critical Role of Orthogonal Chloro and Iodo Substituents in 2-Chloro-N-(5-iodopyridin-2-yl)benzamide


Simple substitution with other halogenated benzamide analogs is not feasible for applications requiring specific reactivity or target engagement due to the unique combination of the 2-chloro and 5-iodo substituents. The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, enabling selective participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and halogen bonding interactions . Simultaneously, the 2-chloro substituent on the benzamide ring can enhance metabolic stability and influence binding affinity through steric and electronic effects, a feature not replicated by non-chlorinated analogs [1]. Therefore, using a generic benzamide or a mono-halogenated derivative would result in a complete loss of this orthogonal reactivity and its associated advantages in synthetic diversification and target interaction profiles [2].

Quantitative Evidence Guide: Differentiating 2-Chloro-N-(5-iodopyridin-2-yl)benzamide from Closest Analogs


Orthogonal Reactivity: Superior Synthetic Versatility via Selective Iodo-Cross-Coupling Compared to Bromo or Dehalogenated Analogs

The target compound's 5-iodo substituent on the pyridine ring enables highly efficient and selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a key advantage over bromo or non-halogenated analogs . While the bromo-analog (e.g., 2-chloro-N-(5-bromopyridin-2-yl)benzamide) can also participate, the weaker C-I bond (bond dissociation energy approx. 57 kcal/mol) compared to C-Br (approx. 71 kcal/mol) allows for faster oxidative addition under milder conditions, often leading to higher yields and greater functional group tolerance [1]. This differential reactivity is critical for late-stage diversification in complex molecule synthesis.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Enhanced Target Binding Affinity: Potential for Halogen Bonding via the Iodo Substituent Compared to Dehalogenated or Fluoro Analogs

The presence of a heavy halogen atom like iodine introduces the potential for strong halogen bonding (XB) interactions with biological targets, a feature absent in non-halogenated analogs (e.g., 2-chloro-N-(pyridin-2-yl)benzamide) or those with smaller halogens (e.g., fluoro analogs) [1]. Iodine's large polarizable surface area can form attractive sigma-hole interactions with Lewis bases (e.g., carbonyl oxygens in protein backbones), potentially increasing binding affinity and selectivity. While direct comparative data for this specific compound is limited, studies on related benzamide systems demonstrate that iodination can significantly enhance receptor binding affinity compared to dehalogenated or fluoro-substituted counterparts [2].

Medicinal Chemistry Drug Design Halogen Bonding

Differentiated Physicochemical Profile: Increased Molecular Weight and Lipophilicity Compared to Dehalogenated or Fluoro Analogs

The dual halogenation (Cl and I) significantly alters the compound's physicochemical profile compared to simpler analogs, impacting its utility in drug discovery. The target compound has a molecular weight of 358.56 g/mol and contains a heavy iodine atom, which contributes to increased lipophilicity (LogP predicted ~3.5) . This contrasts sharply with the dehalogenated analog 2-chloro-N-(pyridin-2-yl)benzamide (MW: 232.67 g/mol, predicted LogP ~2.5) and the fluoro analog (MW: ~300 g/mol). The higher lipophilicity may enhance membrane permeability but also increase the risk of non-specific binding, a trade-off that must be managed in lead optimization. This property differentiates it as a probe molecule for studying halogen effects on ADME.

ADME Drug Discovery Physicochemical Properties

Optimal Application Scenarios for 2-Chloro-N-(5-iodopyridin-2-yl)benzamide in Research and Development


Synthesis of Diversified Kinase Inhibitor Libraries via Late-Stage Suzuki-Miyaura Coupling

The 5-iodo substituent serves as a robust handle for palladium-catalyzed cross-coupling, enabling the rapid generation of diverse analog libraries from a common intermediate. This is particularly valuable in kinase inhibitor programs where the pyridine moiety is a common hinge-binding motif . The orthogonal chloro group remains intact, allowing for subsequent SAR exploration of the benzamide portion. This strategy directly leverages the differential reactivity of the C-I bond compared to C-Br or C-Cl bonds, as established in Section 3 [1].

Design and Synthesis of Halogen Bonding Probes for Structure-Based Drug Design

The compound can be used as a starting point to design ligands that explore halogen bonding interactions with target proteins. The iodo group's ability to act as a strong halogen bond donor can be exploited to gain affinity and selectivity . Crystallography studies with this compound or its close analogs can reveal the geometric preferences of I···O interactions, providing valuable structural data for medicinal chemistry campaigns focused on optimizing such contacts [1].

Investigating Structure-Property Relationships (SPR) of Halogenated Benzamides in ADME Assays

Due to its distinct physicochemical profile (high MW and lipophilicity), this compound serves as an excellent tool compound for assessing the impact of heavy halogen substitution on in vitro ADME parameters such as metabolic stability, membrane permeability (PAMPA or Caco-2), and plasma protein binding . Comparing its profile directly to the non-iodinated analog 2-chloro-N-(pyridin-2-yl)benzamide provides a clear readout of the iodine atom's contribution to these critical properties [1].

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